molecular formula C72H138N20O15 B12383054 KLA peptide

KLA peptide

Cat. No.: B12383054
M. Wt: 1524.0 g/mol
InChI Key: HJGYUFLSCLNDHT-QIAHVZGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: KLA peptide is typically synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. The 9-fluorenyl-methoxycarbonyl (Fmoc) chemistry is commonly used for this purpose. The crude peptides are then purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes as in laboratory settings but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The peptides are then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: KLA peptide primarily undergoes reactions that involve its interaction with cellular membranes. These include:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the synthesis of this compound is the peptide itself, which can then be further modified or conjugated with other molecules for specific applications .

Scientific Research Applications

KLA peptide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of KLA peptide involves its interaction with mitochondrial membranes. The peptide disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are enzymes that play a crucial role in the apoptosis pathway. This results in programmed cell death . The molecular targets of this compound include the mitochondrial membrane and various proteins involved in the apoptosis pathway .

Properties

Molecular Formula

C72H138N20O15

Molecular Weight

1524.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1

InChI Key

HJGYUFLSCLNDHT-QIAHVZGYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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